4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile
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Overview
Description
4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile is a complex organic compound featuring an imidazole ring substituted with iodophenyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodobenzaldehyde with ammonium acetate and benzyl isocyanide can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of deiodinated imidazole derivatives.
Substitution: Formation of azido-substituted imidazole derivatives.
Scientific Research Applications
4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors
Mechanism of Action
The mechanism of action of 4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
4-((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino-benzonitrile: Similar structure but with a triazole ring instead of an imidazole ring.
Tris(4-iodophenyl)amine: Contains three iodophenyl groups attached to an amine nitrogen.
Uniqueness: 4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H13I2N3 |
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Molecular Weight |
573.2 g/mol |
IUPAC Name |
4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile |
InChI |
InChI=1S/C22H13I2N3/c23-18-5-1-3-16(11-18)20-21(17-4-2-6-19(24)12-17)27-22(26-20)15-9-7-14(13-25)8-10-15/h1-12H,(H,26,27) |
InChI Key |
VYUNRQJVWCBHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC(=CC=C4)I |
Origin of Product |
United States |
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